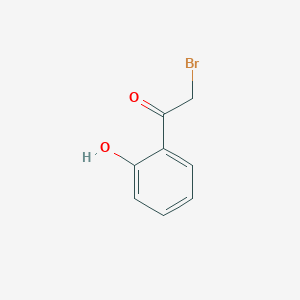

2-Bromo-2'-hydroxyacetophenone

描述

Significance as an Organic Building Block and Intermediate in Chemical Synthesis

The primary significance of 2-Bromo-2'-hydroxyacetophenone in organic synthesis lies in its role as a precursor for a diverse range of heterocyclic compounds. These structures form the core of many biologically active molecules and functional materials.

One of the most prominent applications of this compound is in the synthesis of flavonoids , a class of polyphenolic natural products with numerous biological activities. chemicalbook.com Specifically, it is a key starting material for producing chalcones and flavanones . The Claisen-Schmidt condensation of this compound with various benzaldehydes yields 2'-hydroxychalcones. researchgate.net These chalcones can then be cyclized to form the corresponding flavanones. ju.edu.jo The reaction conditions for these syntheses can be optimized using conventional heating or microwave irradiation to achieve high yields.

Beyond flavonoids, this compound is instrumental in the synthesis of other important heterocyclic systems. For instance, it reacts with o-phenylenediamine (B120857) to form quinoxalines , a class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science. thegoodscentscompany.com Furthermore, it is employed in the Hantzsch reaction with thiourea (B124793) derivatives to produce thiazole (B1198619) derivatives. The compound also serves as a precursor for the synthesis of coumarins and chromones . mdpi.comresearchgate.net

The versatility of this compound as a building block is further demonstrated in its use in multi-component reactions and the synthesis of complex fused heterocyclic systems. Its reactivity allows for the construction of diverse molecular scaffolds, making it an invaluable tool for synthetic organic chemists.

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Precursor | Reagent(s) | Product Class | Reaction Type | Reference(s) |

|---|---|---|---|---|

| This compound | Substituted Benzaldehydes | Chalcones | Claisen-Schmidt Condensation | researchgate.net |

| 2'-Hydroxychalcones | Base or Acid | Flavanones | Intramolecular Cyclization | ju.edu.jo |

| This compound | o-Phenylenediamine | Quinoxalines | Condensation/Cyclization | thegoodscentscompany.com |

| This compound | Thiourea Derivatives | Thiazoles | Hantzsch Reaction | |

| 5'-Bromo-2'-hydroxyacetophenone (B72681) | Malononitrile | Coumarins | Condensation | mdpi.com |

| 3′-Bromo-5′-chloro-2′-hydroxyacetophenone | Aldehydes | Chromones | Cyclization | acs.org |

Relevance in Medicinal Chemistry Research

The importance of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate for the synthesis of a wide range of biologically active molecules. smolecule.com Its derivatives have been investigated for various therapeutic applications.

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. For example, disubstituted oxadiazolylindole derivatives synthesized from a related bromo-hydroxyacetophenone have shown promising anti-inflammatory and analgesic activity. The core structure is also found in compounds that act as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are relevant targets in metabolic disorder research.

In the field of oncology, chalcones derived from 2-hydroxyacetophenones have been synthesized and evaluated for their anticancer activity. For instance, a chalcone (B49325) derivative synthesized from 2-hydroxyacetophenone (B1195853) and 2-bromo-4,5-dimethoxybenzaldehyde (B182550) showed moderate activity against breast cancer cell lines. researchgate.net The structural framework of this compound is also utilized in the synthesis of sirtuin 2 (SIRT2) inhibitors, which have shown antiproliferative properties in cancer cells. acs.org

Furthermore, this compound and its derivatives have been explored for their antimicrobial and antifungal activities. smolecule.comacgpubs.org Hybrid molecules combining the 2'-hydroxyacetophenone (B8834) scaffold with other pharmacophores, such as tetrazoles, have been synthesized and shown to possess a broad spectrum of antimicrobial activity. acgpubs.org Schiff base complexes derived from 2-hydroxyacetophenone have also been found to be potential antimicrobial agents. researchgate.net

Table 2: Bioactive Derivatives of this compound

| Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|

| Oxadiazolylindoles | Anti-inflammatory, Analgesic | Showed significant anti-inflammatory and analgesic activity. | |

| Thiazole Derivatives | Enzyme Inhibition | Act as inhibitors of protein tyrosine phosphatases (PTP1B). | |

| Chalcones | Anticancer | A derivative showed moderate cytotoxicity against MCF-7 breast cancer cells (IC50 = 42.19 µg/mL). | researchgate.net |

| Chroman-4-ones | Anticancer | Act as sirtuin 2 (SIRT2) inhibitors with antiproliferative effects. | acs.org |

| Hydroxyacetophenone-tetrazole hybrids | Antimicrobial | Exhibited a broad spectrum of activity against various bacteria and fungi. | acgpubs.org |

Overview of Research Trajectories and Future Directions

Current research involving this compound continues to build upon its established utility in organic synthesis and medicinal chemistry. A significant trajectory involves the development of more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis and the use of green solvents, to produce its derivatives. researchgate.net

A growing area of interest is the design and synthesis of novel hybrid molecules that incorporate the 2-hydroxyacetophenone scaffold with other known pharmacophores to create compounds with enhanced or synergistic biological activities. acgpubs.org This approach holds promise for the development of new therapeutic agents with improved efficacy and reduced side effects.

Future research is likely to focus on several key areas. Firstly, the exploration of new catalytic systems for the functionalization of this compound will continue to be a priority, aiming to access novel and complex molecular architectures. The application of flow chemistry and high-throughput screening methods could accelerate the discovery of new reactions and bioactive derivatives. beilstein-journals.org

Secondly, a deeper investigation into the mechanisms of action of its biologically active derivatives is warranted. smolecule.com While many compounds have shown promising in vitro activity, further studies are needed to identify their specific molecular targets and understand their behavior in biological systems.

Finally, the potential of this compound derivatives in materials science, for example, as precursors to fluorescent probes or functional polymers, remains an underexplored area that could see significant growth in the future. gu.se The unique photochemical properties of related phenacyl compounds suggest that derivatives of this compound could find applications in areas such as photoremovable protecting groups. acs.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPKEYSZPHMVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179618 | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-36-3 | |

| Record name | 2-Bromo-1-(2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to 2-Bromo-2'-hydroxyacetophenone

Bromination of 2'-Hydroxyacetophenone (B8834)

A primary and traditional method for synthesizing this compound is the direct bromination of 2'-hydroxyacetophenone. smolecule.comnih.gov This electrophilic substitution reaction targets the α-carbon of the ketone.

The most common approach involves treating 2'-hydroxyacetophenone with elemental bromine (Br₂). smolecule.com The reaction is often carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions, which typically results in a yield of approximately 60%. smolecule.comderpharmachemica.com Other solvents like ether and chloroform (B151607) have also been employed.

Alternative brominating agents, such as N-bromosuccinimide (NBS), can also be used for the α-bromination of 2'-hydroxyacetophenone. vulcanchem.comgoogle.com The reaction with NBS is typically performed in acetic acid. vulcanchem.com Some methods also explore the use of ammonium (B1175870) bromide in conjunction with an oxidant like ammonium persulfate under aqueous grinding conditions or with oxone in methanol (B129727). cbijournal.com However, it is noted that these latter conditions can sometimes favor nuclear bromination (bromination of the aromatic ring) over the desired α-bromination. cbijournal.com

Table 1: Brominating Agents and Solvents

| Brominating Agent | Solvent(s) | Reference |

|---|---|---|

| Bromine (Br₂) | Acetic Acid | smolecule.comderpharmachemica.com |

| Ether | ||

| Chloroform | ||

| N-Bromosuccinimide (NBS) | Acetic Acid | vulcanchem.com |

| Ammonium Bromide / Ammonium Persulfate | Water (grinding) | cbijournal.com |

| Ammonium Bromide / Oxone | Methanol | cbijournal.com |

Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions. Temperature is a key parameter; for instance, when using bromine in ether, the reaction is often initiated at 0°C.

The choice of solvent also plays a significant role. While acetic acid is common, ether is also frequently used. smolecule.com The reaction time is another important factor, with some procedures specifying a duration of about one hour. After the reaction, the mixture is typically worked up by pouring it into a solution like saturated sodium bicarbonate to neutralize any acidic byproducts. Purification is often achieved through recrystallization from a suitable solvent, such as ether or ethanol (B145695). derpharmachemica.com

Reaction with Bromoacetyl Chloride

An alternative synthetic route involves the reaction of a phenol (B47542) with bromoacetyl chloride. smolecule.comrsc.org This method can be considered a Friedel-Crafts acylation type reaction.

This reaction is often catalyzed by a strong acid. smolecule.com Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the reaction between phenol and bromoacetyl chloride to produce a mixture of hydroxyacetophenone isomers, including the precursor to the title compound. rsc.org The reaction is typically cooled initially and then allowed to proceed at room temperature. rsc.org Other Lewis acids, such as aluminum chloride, are also commonly used in Friedel-Crafts acylations. orgsyn.org

Following the reaction, the mixture is quenched, often by pouring it into ice water. smolecule.comrsc.org This procedure precipitates the crude product. Subsequent purification steps are then necessary to isolate the this compound from other isomers and byproducts. This can involve washing with a solvent like cyclohexane, which can help to remove the para-isomer (2-bromo-4'-hydroxyacetophenone). rsc.org The desired ortho-isomer is then typically dissolved in a solvent like ethyl acetate (B1210297), washed with a basic solution such as saturated sodium bicarbonate, and then with brine before being dried and concentrated. rsc.org

Table 2: Catalysts and Quenching/Isolation Summary

| Catalyst | Quenching Agent | Isolation/Purification Steps | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic Acid (TfOH) | Ice Water | Filtration, washing with cyclohexane, extraction with ethyl acetate, washing with NaHCO₃ and brine | rsc.org |

| Aluminum Chloride (AlCl₃) | Water/Petroleum Ether | Washing with solvent mixture, recrystallization from methanol | orgsyn.org |

Alternative Synthetic Strategies

The synthesis of this compound can be approached through various methodologies beyond the direct bromination of 2'-hydroxyacetophenone. These alternatives focus on modifying halogenating agents, solvents, and energy sources to improve yield, selectivity, and environmental compatibility.

Use of Different Halogenating Agents and Solvents

The choice of halogenating agent and solvent system is critical in the α-bromination of hydroxyacetophenones. While elemental bromine (Br₂) is a common reagent, other agents offer different selectivities and handling properties. Copper(II) bromide (CuBr₂) is a notable alternative, acting as a source of bromine. For instance, the bromination of 4-hydroxyacetophenone, a related isomer, can be performed by reacting it with CuBr₂ in a refluxing mixture of chloroform and ethyl acetate. google.com This method produces the α-bromo derivative along with copper(I) bromide and hydrogen bromide. google.com

Another widely used reagent is N-bromosuccinimide (NBS), which is known for its ability to perform selective allylic and benzylic brominations, as well as α-bromination of ketones, often via a radical pathway. The use of NBS in a solvent like ethyl acetate can selectively brominate the alpha position of the ketone.

Table 1: Comparison of Halogenating Agents and Solvents for Bromination of Hydroxyacetophenones

| Halogenating Agent | Solvent(s) | Key Features |

|---|---|---|

| Bromine (Br₂) | Ethyl Acetate / Chloroform | Common, effective for α-bromination; reaction can be catalyzed by AlCl₃. google.com |

| Bromine (Br₂) | Acetic Acid | A standard acidic medium for α-halogenation of ketones via an enol intermediate. libretexts.orgopenstax.org |

| Copper(II) Bromide (CuBr₂) | Chloroform / Ethyl Acetate | Solid reagent, can be used under reflux conditions. google.com |

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. uns.ac.id This method has been successfully applied to the synthesis of various acetophenone (B1666503) derivatives and related compounds, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced product purities. uns.ac.idclockss.org

In the context of α-bromination, microwave irradiation has been used for the regioselective bromination of bis- and tris-acetophenones using NBS and p-toluenesulfonic acid in acetonitrile. researchgate.netnih.gov This approach yields single monobrominated products in a much shorter time compared to conventional methods. researchgate.netnih.gov For example, the synthesis of 4'-bromochalcone (B182549) from 4-bromoacetophenone was achieved in just 45 seconds under microwave irradiation at 140 watts, a significant improvement over the 3 hours required for the conventional method. uns.ac.iduns.ac.id The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. uns.ac.id This technology is considered an environmentally friendly method due to the potential for using fewer hazardous solvents. uns.ac.id

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of bromoacetophenone derivatives, several green approaches have been explored. One strategy involves performing reactions under solvent-free conditions, for instance, by grinding the reactants together. cbijournal.com An eco-friendly oxidative method for α-bromination of ketones utilizes a combination of ammonium bromide (NH₄Br) and ammonium persulfate ((NH₄)₂S₂O₈) in the presence of water under grinding conditions. cbijournal.com

The use of microwave-assisted synthesis, as discussed previously, is itself a key green chemistry technique due to its energy efficiency and reduction in reaction times and solvent use. uns.ac.idclockss.org Another approach involves the synthesis of chalcones from 2'-hydroxyacetophenones under ball mill conditions, which is a form of mechanochemistry that can reduce or eliminate the need for solvents. mdpi.com Comparing a conventional synthesis of a chalcone (B49325) derivative in ethanol with a mechanochemical method highlighted the green advantages of the latter. mdpi.com These methods represent a shift towards more sustainable and environmentally benign synthetic methodologies. clockss.orgcbijournal.com

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Radical Mechanisms in Alpha-Bromination

While acid-catalyzed α-halogenation of ketones typically proceeds through an enol or enolate intermediate, an alternative radical mechanism can occur, particularly when using N-bromosuccinimide (NBS). libretexts.orgwikipedia.org The critical bromination of 3-hydroxyacetophenone (an isomer of the parent compound) at the alpha position can be achieved using NBS in ethyl acetate. This reaction is proposed to occur via a radical mechanism, which allows for selective bromination of the α-carbon without electrophilic substitution on the activated aromatic ring. The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from the α-carbon to form a resonance-stabilized enolate radical. This radical then reacts with NBS to propagate the chain and yield the α-bromo ketone.

Nucleophilic Substitution Pathways

The bromine atom in α-halo ketones like this compound is highly susceptible to nucleophilic substitution. smolecule.com These reactions are exceptionally reactive in Sₙ2 displacements compared to analogous alkyl halides. libretexts.org The enhanced reactivity is attributed to the presence of the adjacent carbonyl group. youtube.com

Computational studies and experimental observations indicate that the reaction proceeds via an Sₙ2 pathway, while an Sₙ1 pathway is disfavored due to the instability of the resulting α-carbonyl carbocation. jove.comjove.com The electron-withdrawing nature of the carbonyl group destabilizes the adjacent carbocation that would form in an Sₙ1 mechanism. jove.com In the Sₙ2 transition state, the carbonyl group's pi system can delocalize the partial negative charge, thus lowering the activation energy of the reaction. youtube.com

This reactivity allows the bromine atom to be readily displaced by a variety of nucleophiles, such as amines, thiols, or methoxide (B1231860) ions, to form a diverse range of derivatives. google.comsmolecule.com For example, α-bromo-4-hydroxyacetophenone reacts with sodium methoxide in methanol to substitute the bromide with a methoxide group. google.com It is important to use less basic nucleophiles with α-halo ketones to avoid competing side reactions like enolate formation. jove.comjove.com

Role of Catalysis in Reaction Efficiency

Trifluoromethanesulfonic acid (TfOH) serves as a potent catalyst, particularly in Friedel-Crafts acylation-type reactions. One documented method involves the reaction of 2-hydroxyacetophenone (B1195853) with bromoacetyl chloride in the presence of TfOH. smolecule.com This superacid facilitates the reaction, which is subsequently quenched with water to yield the desired product. smolecule.com The high acidity of TfOH allows for efficient activation of the substrates, enabling the reaction to proceed under controlled conditions. thieme-connect.de

Similarly, p-toluenesulfonic acid (PTSA), a strong organic acid, is widely used to catalyze the α-bromination of ketones. researchgate.netsci-hub.se In the synthesis of this compound and its derivatives, PTSA is often used in catalytic amounts alongside a brominating agent like N-Bromosuccinimide (NBS). researchgate.net Research indicates that the presence of an acid catalyst like PTSA is crucial; in its absence, the rate of reaction is sharply decreased or the reaction may not proceed at all. sci-hub.se This catalytic system is effective under various conditions, including solvent-free and microwave-assisted protocols, which contribute to greener and more efficient synthetic routes. researchgate.net For instance, an oxidative bromination using hydrogen peroxide and hydrogen bromide to generate bromine in situ is effectively catalyzed by PTSA.

Table 1: Catalytic Systems for Synthesis of this compound and Related Structures

| Catalyst | Reactants | Conditions | Role of Catalyst | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | 2-Hydroxyacetophenone, Bromoacetyl chloride | Cooled, then quenched with water | Facilitates acylation | smolecule.com |

| p-Toluenesulfonic acid (PTSA) | 2-Hydroxyacetophenone derivative, NBS | Solvent-free or in various solvents | Catalyzes α-bromination via enol formation | researchgate.net |

| p-Toluenesulfonic acid (PTSA) | 4'-Methylacetophenone, HBr, H₂O₂ | Dichloromethane, 40°C | Catalyzes in situ generation of Br₂ and subsequent bromination |

This table is interactive. Click on the headers to sort the data.

Regioselectivity and Stereoselectivity in Bromination

The bromination of 2'-hydroxyacetophenone presents a significant challenge in regioselectivity, which is the control over the position of the incoming bromine atom. Two primary sites are susceptible to electrophilic attack: the α-carbon of the acetyl group and the activated aromatic ring. Directing the bromination exclusively to the α-position is critical for the synthesis of this compound.

Regioselectivity:

The outcome of the bromination is highly dependent on the choice of the brominating agent and the reaction conditions. For selective α-bromination, N-Bromosuccinimide (NBS) is the reagent of choice. researchgate.net Under neutral or acidic conditions, NBS, often in the presence of a radical initiator or an acid catalyst like PTSA, favors the bromination at the α-position of the ketone. researchgate.net The generally accepted mechanism for acid-catalyzed α-bromination involves the initial formation of an enol. masterorganicchemistry.com The acid catalyst promotes tautomerization of the ketone to its enol form, which then acts as a nucleophile and attacks the electrophilic bromine source. masterorganicchemistry.com

Conversely, reaction conditions can be tuned to favor bromination on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the ring. For example, certain solvent systems or the absence of an appropriate α-bromination catalyst can lead to significant amounts of ring-brominated side products. google.com Research has shown that in the presence of water, bromination of substituted acetophenones with NBS can lead to ring bromination as the primary outcome. researchgate.net

Table 2: Factors Influencing Regioselectivity in the Bromination of 2'-Hydroxyacetophenone

| Reagent/Condition | Favored Position | Rationale | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / PTSA | α-Position | Promotes acid-catalyzed enol formation for α-attack. | researchgate.net |

| N-Bromosuccinimide (NBS) | α-Position | Selectively brominates the alpha position via a radical or ionic mechanism, avoiding electrophilic ring substitution. | |

| Bromine (Br₂) in polar solvents (e.g., water) | Aromatic Ring | The hydroxyl group activates the ring for electrophilic aromatic substitution, which can compete with or dominate α-bromination. | researchgate.netgoogle.com |

| Bromine (Br₂) in acetic acid | α-Position | Acidic conditions promote enol formation, leading to α-bromination. | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the synthesis of this compound, the product molecule itself is achiral. The α-carbon, where bromination occurs, is not a stereocenter as it is not bonded to four different groups. Therefore, the concept of stereoselectivity is not applicable to the direct bromination reaction that forms this specific compound. The primary synthetic challenge remains the control of regioselectivity.

Chemical Reactivity and Derivatization

Reactivity Profiles of 2-Bromo-2'-hydroxyacetophenone

Reactions Involving the Bromine Atom

The bromine atom is a key site for synthetic modifications, primarily through substitution and coupling reactions.

The bromine atom in this compound is readily displaced by a variety of nucleophiles. mdpi.com This reactivity is enhanced by the adjacent carbonyl group, which polarizes the carbon-bromine bond and stabilizes the transition state of the substitution reaction. mdpi.com These reactions are fundamental in the synthesis of more complex molecules.

One significant application of this reactivity is in the synthesis of benzofurans. The reaction of this compound with phenols, promoted by a catalyst such as titanium tetrachloride, leads to the formation of benzofuran (B130515) structures through a one-step process that combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration. researchgate.netnih.gov This method allows for the regioselective synthesis of 2-substituted benzofurans. nih.gov

The following table summarizes representative nucleophilic displacement reactions of this compound.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Phenols | Titanium tetrachloride | 2-Substituted benzofurans | researchgate.netnih.gov |

| Amines, Thiols, Alkoxides | Various | Substituted acetophenones |

This table presents a selection of nucleophilic displacement reactions and is not exhaustive.

Analogous to other bromoacetophenones, this compound is expected to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.orgikm.org.my These reactions are powerful tools for forming carbon-carbon bonds. In a typical Suzuki reaction, an aryl or vinyl boronic acid couples with an organohalide in the presence of a palladium catalyst and a base. beilstein-journals.org

For instance, the Suzuki-Miyaura coupling of 4'-bromo-2'-hydroxyacetophenone with alkyl(trifluoro)borates has been successfully used to synthesize 4'-alkyl-2'-hydroxyacetophenones. thieme-connect.comresearchgate.net This suggests that this compound could similarly be coupled with various boronic acids to introduce new aryl or alkyl substituents. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. ikm.org.mymdpi.com

The table below outlines typical conditions for Suzuki-Miyaura reactions involving bromoacetophenone derivatives.

This table illustrates analogous Suzuki-Miyaura reactions and conditions.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is another site for chemical modification.

The hydroxyl group of hydroxyacetophenones can be oxidized under certain conditions. For instance, the hydroxyl group in 2-bromo-4'-hydroxy-3'-nitroacetophenone (B1219395) can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. While specific studies on the oxidation of the hydroxyl group in this compound are not detailed in the provided results, the general reactivity of phenolic hydroxyl groups suggests this is a possible transformation. It is also noted that 2-bromo-4'-hydroxyacetophenone (B28259) can undergo oxidation reactions.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. Esterification can be achieved by reacting the compound with an acid chloride or anhydride (B1165640) in the presence of a base. For example, 3-hydroxybenzoic acid can be esterified to protect the hydroxyl group before further reactions. google.com

Etherification, such as the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide to form an ether. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com For example, the hydroxyl group of 2-hydroxyacetophenone (B1195853) can be protected by converting it into a benzyloxy group. jocpr.com

The following table provides examples of esterification and etherification reactions for related hydroxyacetophenone compounds.

| Reaction Type | Reagents | Product | Ref. |

| Esterification | Acetic anhydride, Pyridine | 3-Acetoxyacetophenone | |

| Etherification | Dimethyl sulfate, Base | 3-Methoxyacetophenone | |

| Etherification | Benzyl bromide, Base | 2-Benzyloxyacetophenone | jocpr.com |

This table shows examples of reactions on the hydroxyl group of analogous compounds.

Reactions Involving the Ketone Moiety

The ketone group, activated by the adjacent α-bromo substituent, is a primary site for chemical transformations, including condensation and reduction reactions.

The ketone moiety of this compound readily participates in base-catalyzed condensation reactions with various aldehydes. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). innovareacademics.insaudijournals.com This reaction pathway is fundamental for the synthesis of α,β-unsaturated ketones. smolecule.com The initial step involves the deprotonation of the α-carbon, which is made more acidic by the electron-withdrawing carbonyl group, although the bromo-substituent's presence complicates this typical enolate formation. The resulting nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to yield the thermodynamically stable conjugated system. saudijournals.com This methodology is a cornerstone for producing chalcone (B49325) precursors, which are pivotal intermediates in the synthesis of flavonoids and other heterocyclic compounds. innovareacademics.in

Table 1: Examples of Aldehydes Used in Condensation Reactions This table is representative of the types of condensation reactions the parent compound, 2'-hydroxyacetophenone (B8834), undergoes. The bromo-substituent adds further reactivity.

| Reactant (Aldehyde) | Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|

| Benzaldehyde | Claisen-Schmidt Condensation | Chalcone | innovareacademics.ininnovareacademics.in |

| Substituted Benzaldehydes | Claisen-Schmidt Condensation | Substituted Chalcones | innovareacademics.ingu.se |

| Aliphatic Aldehydes | Base-Promoted Condensation | 2-Alkyl-substituted Chromanones | sigmaaldrich.com |

| Aromatic Aldehydes | Knoevenagel Condensation* | Coumarin Derivatives | nih.gov |

Note: Knoevenagel condensation typically involves active methylene (B1212753) compounds, but related pathways starting from acetophenones lead to similar heterocyclic systems.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction converts the ketone into a hydroxyl group, yielding a 1-phenyl-2-bromoethanol derivative. This reduction is a standard functional group interconversion in organic synthesis, providing access to chiral alcohols and other downstream products while leaving the phenolic hydroxyl and aromatic bromide intact under mild conditions.

Synthesis and Characterization of Advanced Derivatives

This compound serves as a versatile starting block for the synthesis of a variety of advanced derivatives with complex scaffolds.

Chalcone Derivatives Synthesis

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones. The synthesis of chalcone derivatives from this compound is most commonly achieved via the Claisen-Schmidt condensation reaction. innovareacademics.incore.ac.uk In this base-catalyzed reaction, this compound is treated with a selected aromatic or heteroaromatic aldehyde. gu.sersc.org The use of different substituted aldehydes allows for the creation of a large library of chalcone derivatives with diverse substitution patterns on the B-ring. nih.gov The reaction is often carried out in an alcoholic solvent like ethanol (B145695) with a strong base such as potassium hydroxide or sodium hydroxide. rsc.org The resulting 2'-hydroxychalcones are important not only in their own right but also as crucial intermediates for further heterocyclic synthesis. mdpi.com

Table 2: Synthesis of Chalcone Derivatives

| Acetophenone Derivative | Aldehyde Reactant | Key Reagents | Resulting Chalcone Derivative | Reference |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | NaOH, EtOH | (E)-1-(2-Hydroxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | rsc.org |

| 2-Hydroxy acetophenone | Substituted Aromatic Aldehydes | NaOH or KOH/EtOH | Various Substituted Chalcones | innovareacademics.in |

| 3´-Bromo-5´-chloro-2´-hydroxyacetophenone | Various Aromatic Aldehydes | KOH, EtOH | Substituted 3´-bromo-5´-chloro-2´-hydroxychalcones | gu.se |

| 2',5'-Dihydroxyacetophenone | 2-Bromobenzaldehyde | Claisen-Schmidt Condensation | 2-Bromo-2',5'-dihydroxychalcone | core.ac.uk |

Heterocyclic Compound Formation (e.g., Benzopyrans, Flavonoids, Chromones, Coumarins, Thiazoles)

The structural framework of this compound is ideal for constructing a variety of important heterocyclic systems.

Benzopyrans (Flavonoids, Chromones): 2'-Hydroxyacetophenones are well-established precursors for benzopyran-based structures like flavonoids and chromones. walisongo.ac.id A common route to flavones involves the oxidative cyclization of 2'-hydroxychalcones, which are themselves derived from 2'-hydroxyacetophenone. innovareacademics.inmdpi.com For instance, a chalcone intermediate can be cyclized using a system like dimethyl sulfoxide (B87167) (DMSO) and iodine to form the flavone (B191248) core. innovareacademics.in Direct, one-pot syntheses of flavones from 2-hydroxyacetophenone and benzaldehydes have also been developed. nih.gov Chromones can be synthesized from o-hydroxyacetophenones through various methods, including the Allan-Robinson reaction and Kostanecki acylation, which involve reaction with anhydrides followed by cyclization. ijrpc.comresearchgate.net

Coumarins: The synthesis of coumarins, another class of benzopyrones, can also be initiated from 2-hydroxyacetophenone derivatives. google.com For example, the reaction of salicylaldehyde (B1680747) (which can be conceptually related to 2-hydroxy-acetophenone reactivity) with active methylene compounds under Knoevenagel conditions is a classic route to coumarins. nih.gov

Thiazoles: The α-bromoketone structure is perfectly suited for the Hantzsch thiazole (B1198619) synthesis. sigmaaldrich.comsigmaaldrich.com In this reaction, this compound is condensed with a thioamide-containing reactant, such as thiourea (B124793) or a substituted thiosemicarbazide. researchgate.net The reaction proceeds by the formation of C-S and C-N bonds to build the five-membered thiazole ring, a scaffold of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org

Table 3: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic Class | General Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Flavones | Oxidative cyclization | 2'-Hydroxychalcone | innovareacademics.inmdpi.comnih.gov |

| Chromones | Kostanecki Acylation / Allan-Robinson Reaction | o-Hydroxyaryl ketone | ijrpc.comresearchgate.net |

| Coumarins | Knoevenagel / Perkin related reactions | Salicylaldehyde / 2-Hydroxy-phenylacetic acid | nih.govgoogle.com |

| Thiazoles | Hantzsch Thiazole Synthesis | α-Bromoketone | sigmaaldrich.comresearchgate.net |

Schiff Base Formation and Metal Complexation

The carbonyl group of this compound allows for the formation of Schiff bases through condensation with primary amines. researchgate.net While the α-bromo substituent enhances reactivity, the fundamental reaction mirrors that of the parent 2'-hydroxyacetophenone. sigmaaldrich.com Schiff bases are formed when the ketone reacts with various amines, such as diamines, amino acids, or hydrazide derivatives, eliminating a molecule of water to form a carbon-nitrogen double bond (imine). sigmaaldrich.comorientjchem.org

The resulting Schiff base ligands are excellent chelating agents for metal ions. The phenolic hydroxyl group and the imine nitrogen atom can coordinate with a central metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. orientjchem.orgresearchgate.net These complexes often exhibit distinct geometries and physicochemical properties compared to the free ligands, and their formation is a key area of study in coordination chemistry. smolecule.combuk.edu.ng

Azo Derivatives Synthesis

The synthesis of azo derivatives often involves a two-step process. First, an azo compound is prepared through a diazotization reaction, followed by a coupling reaction with a compound containing a reactive ketone group, such as 4-hydroxyacetophenone. koyauniversity.org The resulting azo compound can then undergo further reactions. koyauniversity.org

For instance, new azo chalcone compounds can be synthesized by reacting the initial azo product with various aromatic aldehydes. koyauniversity.org This subsequent step is typically a Claisen-Schmidt condensation reaction, which yields α, β-unsaturated ketones, known as azo chalcone compounds. koyauniversity.org The general scheme involves the diazotization of an aniline (B41778) derivative, which is then coupled with a hydroxyacetophenone. koyauniversity.orgsinop.edu.tr The resulting azo-substituted acetophenone can then be used as a reactant in further derivatization.

While direct synthesis of azo derivatives from this compound is not explicitly detailed in the provided results, the established methods for synthesizing azo compounds from similar acetophenone derivatives suggest a viable pathway. koyauniversity.orgsinop.edu.tr This would likely involve the coupling of a diazonium salt with this compound.

Photochromic Derivatives

Photochromic compounds are molecules that can undergo reversible changes in their chemical structure and, consequently, their absorption spectra upon exposure to light. The synthesis of photochromic derivatives can be achieved using 2'-hydroxyacetophenone as a starting material. One example is the formation of 2'-hydroxyacetophenone azine, which exhibits a photochromic cycle that can be studied using absorption and emission spectroscopy. thegoodscentscompany.com

While the provided information does not directly describe the synthesis of photochromic derivatives from this compound, the known photochromic properties of derivatives of the parent compound, 2'-hydroxyacetophenone, suggest that the bromo-substituted version could also serve as a precursor for novel photochromic materials. thegoodscentscompany.com The bromine atom could potentially influence the photochromic behavior of the resulting derivatives.

Reaction Mechanisms of Derivatization

The derivatization of this compound proceeds through several key reaction mechanisms, enabling the synthesis of a wide array of complex molecules.

Condensation Mechanisms (e.g., Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis used to form chalcones, which are α,β-unsaturated ketones. saudijournals.com This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. heteroletters.org In the context of this compound, the presence of the hydroxyl group can influence the reactivity of the methyl ketone. The phenolic hydrogen can decrease the acidity of the adjacent methyl group, potentially hindering the formation of the necessary enolate intermediate. acs.org

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. saudijournals.comnih.gov The general mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. saudijournals.com The use of micellar media, such as cetyltrimethylammonium bromide (CTAB), has been explored to improve reaction yields and control side reactions like the Michael addition. acs.org

Table 1: Examples of Claisen-Schmidt Condensation Reactants and Products

| Acetophenone Derivative | Aldehyde | Product |

| 2'-hydroxyacetophenone | Benzaldehyde | 2'-hydroxychalcone heteroletters.org |

| 4-hydroxyacetophenone | Various aromatic aldehydes | Azo chalcone compounds koyauniversity.org |

| 2-hydroxyacetophenone | 2-bromo-4,5-dimethoxybenzaldehyde (B182550) | (E)-2'-hydroxy-2-bromo-4,5-dimethoxychalcone evitachem.com |

Cyclization Mechanisms (e.g., Benzo-oxetes formation from 2'-hydroxyacetophenones)

A notable cyclization reaction involving 2'-hydroxyacetophenones is the synthesis of benzo-oxetes. nih.govd-nb.inforesearchgate.net These are strained four-membered ether rings that are of interest in medicinal chemistry and materials science. nih.govd-nb.info A catalyst-free method has been developed for the synthesis of benzo-oxetes from 2'-hydroxyacetophenones using sulfuryl fluoride (B91410) (SO2F2) gas. nih.govd-nb.inforesearchgate.net This reaction can proceed with various substituted 2'-hydroxyacetophenones, including those with electron-donating and electron-withdrawing groups, to produce the corresponding benzo-oxetes in moderate to excellent yields. nih.govd-nb.info

Two potential mechanisms have been proposed for this transformation. nih.govd-nb.info

Mechanism 1: The reaction begins with the deprotonation of the phenolic hydroxyl group by a base (e.g., K2CO3) to form a phenoxide. This phenoxide then reacts with SO2F2. Subsequent deprotonation of the acetyl group generates an enolate, which undergoes intramolecular cyclization to form the benzo-oxete. nih.govd-nb.info

Mechanism 2: This pathway starts with the deprotonation of the acetyl group to form an enol intermediate. This intermediate reacts with SO2F2, followed by deprotonation of the phenolic hydroxyl group to form a phenol (B47542) anion. This anion then undergoes intramolecular cyclization to yield the benzo-oxete. nih.govd-nb.info

The intrinsic ring strain of the four-membered oxetane (B1205548) ring makes this cyclization challenging, often requiring good leaving groups. nih.govd-nb.info

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Bromo-2'-hydroxyacetophenone.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different protons within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the spectrum typically shows a singlet for the methylene (B1212753) (-CH₂Br) protons. rsc.org The aromatic protons appear as a multiplet, and the hydroxyl (-OH) proton is also observed as a multiplet. rsc.org

A notable feature in the ¹H NMR spectra of 2'-hydroxy-chalcones, a class of compounds related to this compound, is a signal at a low field (approximately 13 ppm). nih.gov This is attributed to the proton of the 2'-OH group, which is deshielded due to its participation in a strong intramolecular hydrogen bond with the adjacent carbonyl group. nih.gov

The following table summarizes the typical chemical shifts for the protons in this compound:

| Proton | Chemical Shift (δ) in ppm (DMSO-d6) | Multiplicity |

| -CH₂Br | 4.78 | Singlet |

| Aromatic-H | 6.67-8.08 | Multiplet |

| -OH | 10.51-10.55 | Multiplet |

Data sourced from a study on 2-Bromo-4'-hydroxyacetophenone-13C6, which provides insights into the expected spectral regions for similar compounds. rsc.org

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Key signals include the carbonyl carbon, the carbon atom bonded to the bromine, and the aromatic carbons.

For a related compound, 2-Bromo-4'-hydroxyacetophenone (B28259), the ¹³C NMR spectrum in DMSO-d6 shows the carbonyl carbon at approximately δ 198.4 ppm and the quaternary brominated carbon at δ 118.7 ppm. In the case of this compound-13C6, the carbonyl carbon signal appears as a multiplet in the range of δ 189.6-190.3 ppm. rsc.org The carbon attached to the bromine shows a doublet at δ 33.6 ppm due to coupling. rsc.org The aromatic carbons are observed as multiplets between δ 114.8 and 163.2 ppm. rsc.org

A representative table of ¹³C NMR chemical shifts is provided below:

| Carbon | Chemical Shift (δ) in ppm (DMSO-d6) |

| C=O | 189.6-190.3 (multiplet) |

| C-Br | 33.6 (doublet) |

| Aromatic-C | 114.8-163.2 (multiplets) |

Data extrapolated from analysis of 2-Bromo-4'-hydroxyacetophenone-13C6. rsc.org

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the connectivity within the molecule. researchgate.net These methods are instrumental in the complete and unambiguous assignment of all ¹H and ¹³C signals, solidifying the structural elucidation of this compound. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of this compound displays characteristic absorption bands that correspond to specific functional groups. The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1641 cm⁻¹. iranchembook.ir The presence of a C-Br bond is indicated by a stretching vibration in the range of 750 to 500 cm⁻¹. docbrown.info

The following table summarizes key IR absorption bands and their assignments:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1641 |

| C-Br | Stretching | 500-750 |

| O-H | Stretching | Broad band, see below |

| C-H (aromatic) | Stretching | ~3000-3100 |

Data is based on characteristic vibrational frequencies for similar compounds. iranchembook.irdocbrown.info

Hydrogen Bonding Analysis via IR

IR spectroscopy is particularly useful for studying hydrogen bonding. In this compound, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen. This interaction causes a significant broadening and shifting of the O-H stretching band to lower frequencies. mdpi.com The position and shape of the C=O stretching band are also affected by this intramolecular hydrogen bond. iranchembook.ir In contrast to intermolecular hydrogen bonding, which is concentration-dependent, the effects of intramolecular hydrogen bonding on the IR spectrum are independent of concentration. iranchembook.ir The analysis of these spectral features provides strong evidence for the presence and nature of the intramolecular hydrogen bond in this compound. iranchembook.irmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

The nominal molecular weight of this compound is 215.04 g/mol , corresponding to its molecular formula, C₈H₇BrO₂. nih.govsigmaaldrich.com In mass spectrometry, the molecule's ionization produces a molecular ion peak. A distinctive feature in the mass spectrum of this compound is the presence of a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This characteristic pattern is due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

The fragmentation of this compound is governed by the presence of the ketone and bromoalkane functional groups. libretexts.org The primary fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group. Key fragmentation patterns include:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent bromomethyl carbon.

Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical.

A summary of potential major fragments is provided in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 214/216 | [M]⁺ | [C₈H₇BrO₂]⁺ | Molecular ion peaks showing the characteristic bromine isotope pattern. |

| 135 | [M - Br]⁺ | [C₈H₇O₂]⁺ | Loss of a bromine atom. |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ | Fragment corresponding to the 2-hydroxybenzoyl cation. |

This table represents predicted fragmentation based on chemical principles; actual spectra may show additional fragments from complex rearrangements.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve to confirm the elemental composition of a compound. For this compound, the calculated exact mass is 213.96294 Da. nih.gov HRMS analysis can distinguish the compound's molecular formula, C₈H₇BrO₂, from other potential formulas with the same nominal mass. This technique has been successfully applied to confirm the structure of isotopically labeled analogues of related hydroxyacetophenones. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

The UV-Vis spectrum of this compound is primarily defined by its parent chromophore, 2-hydroxyacetophenone (B1195853). The spectrum for the neutral species exhibits significant absorption bands. nih.gov The presence of the ortho-hydroxyl group leads to a notable red-shift in the absorption spectrum compared to its para-substituted isomer. nih.gov

| Species | Absorption Maxima (λmax) |

| 2-Hydroxyacetophenone (Neutral) | 248 nm, 325 nm nih.gov |

| 2-Hydroxyacetophenone (Anion) | 222 nm, 255 nm, 360 nm nih.gov |

These absorption bands correspond to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

The electronic absorption properties of this compound are sensitive to the surrounding environment, particularly the pH of the solvent. The phenolic hydroxyl group is acidic and can undergo deprotonation in basic conditions. chemrxiv.org

Studies on the pH-dependent absorption properties show distinct spectral changes upon deprotonation. The presence of a clear isosbestic point in the titration spectra indicates a single, well-defined deprotonation equilibrium between the neutral compound and its corresponding anion. chemrxiv.org This behavior is crucial for applications where the compound's light-absorbing properties need to be controlled, such as in its use as a photolabile protecting group. chemrxiv.org

X-Ray Diffraction (XRD) and Crystallography

An XRD analysis would provide definitive information on the molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. A key structural feature expected for this compound, and confirmed in its analogues, is the formation of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent carbonyl group. iucr.org This interaction would result in a nearly planar six-membered ring system, significantly influencing the molecule's conformation and chemical properties.

Crystal Structure Determination

A definitive crystal structure of this compound determined through single-crystal X-ray diffraction has not been identified in the performed search of scientific databases. Crystallographic data, which includes parameters such as the unit cell dimensions, space group, and atomic coordinates, is essential for a complete understanding of the solid-state arrangement of the molecule.

For comparison, studies on isomers such as 2-bromo-1-(4-hydroxyphenyl)ethanone have been published. nih.gov For this related compound, the crystal structure reveals a monoclinic system with the space group P2₁/c. nih.gov However, this information cannot be directly extrapolated to this compound due to the different substitution pattern on the phenyl ring, which would significantly influence the crystal packing.

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, a precise description of the molecular conformation and the specific network of intermolecular interactions for this compound remains speculative. The presence of a hydroxyl group and a carbonyl group suggests the potential for significant hydrogen bonding.

It is anticipated that a strong intramolecular hydrogen bond would exist between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O), a common feature in ortho-hydroxyacetophenones. This interaction would likely lead to a planar or near-planar conformation of the core structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules. For 2-Bromo-2'-hydroxyacetophenone, these calculations provide a detailed picture of its geometry, vibrational modes, and electronic structure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the properties of organic molecules like this compound. DFT calculations for this compound have been performed using various functionals and basis sets, such as B3LYP with 6-311++G(d,p), to obtain reliable results. dergipark.org.trresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations are used to find the global minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar acetophenone (B1666503) derivatives have shown that the C-C bond lengths in the phenyl ring typically range from 1.389 to 1.412 Å when calculated with the B3LYP method. dergipark.org.tr The C-Br bond length is also a key parameter, with calculations for related bromoacetophenones predicting values around 1.912 Å to 1.951 Å. dergipark.org.tr The planarity of the molecule and the orientation of the bromoacetyl and hydroxyl groups relative to the phenyl ring are also determined through this process.

| Parameter | Typical Calculated Value (B3LYP) |

|---|---|

| C-C (phenyl) | 1.389 - 1.412 Å dergipark.org.tr |

| C-Br | 1.912 - 1.951 Å dergipark.org.tr |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be made. For acetophenone derivatives, the characteristic C=O stretching frequency is a prominent feature in the IR spectrum, typically appearing around 1700 cm⁻¹. DFT calculations, often with a scaling factor to correct for anharmonicity and basis set deficiencies, can predict these frequencies with high accuracy. dergipark.org.trresearchgate.net This analysis is crucial for confirming the structure of the synthesized compound and understanding its intramolecular dynamics.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3640-3770 acs.org |

| C-H Stretch (aromatic) | 3000-3100 |

| C=O Stretch | ~1700 |

| C-C Stretch (ring) | 1400-1600 |

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com For 2-hydroxyacetophenone (B1195853), the HOMO-LUMO gap has been calculated to be 4.9597 eV. chemrevlett.com The distribution of these orbitals over the molecule reveals the most likely sites for electrophilic and nucleophilic attack. In many acetophenone derivatives, the HOMO is often localized on the phenyl ring and the hydroxyl group, while the LUMO is concentrated on the acetyl group and the phenyl ring. mdpi.comconicet.gov.ar

Table 3: Frontier Molecular Orbital Energies for 2-hydroxyacetophenone

| Molecular Orbital | Energy (eV) chemrevlett.com |

|---|---|

| HOMO | -6.5147 |

| LUMO | -1.5550 |

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared to experimental UV-Vis absorption spectra. dergipark.org.trconicet.gov.ar

TD-DFT calculations can predict the absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π). For 2-hydroxyacetophenone, the lowest energy transition has been identified as an n→π transition, involving the promotion of an electron from a non-bonding orbital (on the oxygen atom) to an anti-bonding π* orbital. conicet.gov.ar These simulations help in interpreting the experimental UV-Vis spectra and understanding the photophysical behavior of the molecule. The calculations can also provide insights into how different substituents on the aromatic ring affect the electronic absorption properties. conicet.gov.ar

Table 4: Calculated Electronic Transition for 2-hydroxyacetophenone

| Transition | Calculated Wavelength (nm) | Nature of Transition conicet.gov.ar |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational changes and interactions at an atomic level.

Conformational analysis of this compound is essential for determining its most stable three-dimensional shape. The stability of the molecule is largely dictated by the torsion angle between the phenyl ring and the bromoacetyl group. Theoretical studies on similar acetophenone derivatives have shown that the molecule's energy varies as this dihedral angle changes, revealing the most energetically favorable conformations. dergipark.org.tr For this compound, the presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. mdpi.com This interaction creates a stable, pseudo-six-membered ring, which significantly influences the molecule's preferred conformation and planarity. mdpi.commdpi.com

Studies on related compounds, such as 2,4'-dibromoacetophenone, have demonstrated that the most stable structures occur when the molecule adopts a planar or near-planar conformation, minimizing steric hindrance and maximizing electronic conjugation. dergipark.org.tr The rotational barrier around the key single bonds is calculated to identify the energy minima corresponding to stable conformers.

Table 1: Conceptual Conformational Energy Profile This interactive table illustrates the typical relationship between the dihedral angle of the side chain and the potential energy of the molecule, based on principles from related studies.

| Dihedral Angle (τ) | Relative Potential Energy (kcal/mol) | Stability |

| 0° | Low | Stable (Planar Conformer) |

| 90° | High | Unstable (Transition State) |

| 180° | Low | Stable (Planar Conformer) |

| 270° | High | Unstable (Transition State) |

Note: This data is illustrative, based on theoretical principles of conformational analysis for similar molecules. dergipark.org.tr

MD simulations can model how this compound interacts with different solvent environments and biological macromolecules. The solvent has a significant effect on the molecule's properties. For instance, studies on the compound have shown that its UV-Vis absorption spectrum is pH-dependent when in aqueous buffer solutions. chemrxiv.org This indicates that the protonation state of the hydroxyl group, influenced by the surrounding solvent pH, alters the electronic structure of the molecule. chemrxiv.org

In the context of biological systems, the molecule's structure is well-suited for interaction with protein binding pockets. The intramolecular hydrogen bond is a key feature that helps pre-organize the molecule into a conformation suitable for receptor binding. mdpi.com Molecular dynamics simulations of similar compounds have shown that the presence of hydroxyl and bromo groups can facilitate specific hydrogen-bonding and halogen-bonding interactions with amino acid residues within an enzyme's active site, enhancing binding affinity and biological activity. mdpi.comrsc.org

Molecular Electrostatic Potential Surface (MEPs) Analysis

Molecular Electrostatic Potential Surface (MEPs) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. The MEPs map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Reactive Sites from MEPs Analysis This table summarizes the predicted reactive sites on this compound based on MEPs principles.

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative | Site for Electrophilic Attack |

| Hydroxyl Oxygen | Negative | Site for Electrophilic Attack |

| Hydroxyl Hydrogen | Positive | Site for Nucleophilic Attack |

| Aromatic Ring | Generally Negative | Susceptible to Electrophiles |

Note: This data is inferred from theoretical studies on closely related compounds. chemrevlett.com

Pharmacokinetic and Toxicological Predictions (In Silico ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its pharmacokinetic and toxicological properties. These computational tools are invaluable in early-stage drug discovery for identifying candidates with favorable profiles. researchgate.net

For this compound, ADMET prediction tools can estimate properties such as oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP). acs.org Studies on similar molecular frameworks suggest that properties like lipophilicity (LogP) and the presence of specific functional groups are key determinants of ADME profiles. researchgate.net For example, the balance of hydrophilic (hydroxyl) and lipophilic (bromo, phenyl) groups in this compound would be a primary factor in its predicted absorption and distribution. mdpi.com

Table 3: Representative In Silico ADMET Predictions This interactive table shows typical ADMET parameters that can be predicted computationally.

| ADMET Property | Predicted Outcome | Implication |

| Gastrointestinal Absorption | Moderate to High | Potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Possible Permeant | May have effects on the central nervous system. |

| CYP450 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. acs.org |

| Aqueous Solubility | Low to Moderate | May affect formulation and bioavailability. acs.org |

Note: These are generalized predictions based on the capabilities of ADMET software and data from related compounds. researchgate.netacs.org

Toxicological predictions are another critical component of in silico analysis. Webservers like ProTox-II can predict various toxicity endpoints based on a chemical's structure by comparing it to databases of known toxic compounds. nih.gov For this compound, predictions would cover potential hepatotoxicity, carcinogenicity, mutagenicity, and acute oral toxicity. nih.gov Aggregated data from various sources already classify the compound as harmful if swallowed and a cause of severe skin burns and eye damage. nih.gov

Table 4: Predicted Toxicological Profile This table outlines potential toxicological endpoints for this compound.

| Toxicity Endpoint | Predicted Risk | GHS Classification |

| Acute Oral Toxicity | Class IV (Harmful) | H302: Harmful if swallowed. nih.gov |

| Hepatotoxicity | Possible | Requires experimental verification. nih.gov |

| Carcinogenicity | Unlikely/Unknown | Requires experimental verification. nih.gov |

| Mutagenicity | Unlikely/Unknown | Requires experimental verification. nih.gov |

| Skin Corrosion/Irritation | Corrosive | H314: Causes severe skin burns and eye damage. nih.gov |

Note: Predictions are based on computational models and existing GHS data. nih.govnih.gov An experimental LD50 in mice has been reported as 821 mg/kg. chemicalbook.com

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Properties

The antimicrobial potential of 2-Bromo-2'-hydroxyacetophenone itself is not well-characterized in dedicated studies. However, its role as a precursor suggests its utility in developing agents with antimicrobial effects. myskinrecipes.com Research into structurally related hydroxyacetophenone derivatives provides some insight into the potential of this class of compounds.

Antibacterial Activity

Direct studies detailing the antibacterial spectrum or specific minimum inhibitory concentrations (MICs) for this compound were not found in the reviewed literature. Research has instead focused on more complex derivatives.

Spectrum of Activity against Gram-positive and Gram-negative Bacteria

There is no specific data available that defines the spectrum of antibacterial activity for this compound. However, studies on various derivatives of hydroxyacetophenone have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain chalcone (B49325) derivatives synthesized from hydroxyacetophenones have demonstrated good antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. core.ac.uk Another class of derivatives, N-(2-bromo-phenyl)-2-hydroxy-benzamides, has been reported to be active against Gram-positive bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Specific MIC values for this compound against bacterial strains are not documented in the available research. For comparison, novel hybrid compounds coupling a 2'-hydroxyacetophenone (B8834) moiety with a tetrazole structure have been synthesized and evaluated, showing a broad spectrum of activity with MIC values ranging from 4 to 128 µg/mL against various bacterial and fungal species. acgpubs.org

Interactive Table: MIC Data for Hydroxyacetophenone Derivatives (Not this compound) Note: The following data is for derivative compounds and is provided for context on the broader chemical class. No direct MIC data for this compound was found.

No data available for this compound.

Antifungal Activity

While some commercial sources state that this compound is used in the development of antifungal agents, specific studies validating its direct antifungal activity, spectrum, or MIC values are lacking in the scientific literature. myskinrecipes.com A study focused on a range of hydroxyacetophenone derivatives found that the tested compounds demonstrated poor antifungal activity against Aspergillus niger and Candida albicans. core.ac.uk

Mechanism of Antimicrobial Action (if documented)

The mechanism of antimicrobial action for this compound has not been documented. Research on other brominated antimicrobial compounds, such as 2-bromo-2-nitropropane-1,3-diol (bronopol), suggests a mechanism involving the oxidation of thiol-containing materials within bacterial cells, leading to the generation of reactive oxygen species that are responsible for bactericidal activity. nih.gov However, it cannot be assumed that this compound functions via the same mechanism.

Enzyme Inhibition Studies

There is a notable absence of specific research on the enzyme inhibition properties of this compound in the reviewed literature. Studies have been conducted on its structural isomer, 2-Bromo-3'-hydroxyacetophenone (B133987), which has been identified as a reactant in the synthesis of inhibitors for E. coli methionine aminopeptidase (B13392206) and as a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). biosynth.com However, these findings are specific to the 3'-hydroxy isomer and cannot be directly attributed to this compound.

Tyrosine Kinase Inhibition (for related bromo-hydroxyacetophenones)

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of tyrosine kinase inhibitors is a significant area of pharmaceutical research. While direct studies on this compound are limited, the inhibitory potential of related compounds, such as flavonoids and chalcones, provides valuable insights.

Flavonoids, which share structural similarities with hydroxyacetophenones, have been identified as potent inhibitors of protein-tyrosine kinases. nih.gov The inhibitory activity is influenced by the substitution pattern on the aromatic rings. For instance, flavones and flavanols with hydroxyl groups at specific positions have demonstrated significant inhibitory effects. nih.gov The replacement of these hydroxyl groups with methoxyl groups has been shown to lead to a substantial loss of inhibitory activity. nih.gov Kinetic studies have revealed that some flavonoids act as competitive inhibitors with respect to ATP, a key substrate for tyrosine kinases. nih.gov

Chalcones, which can be synthesized from acetophenones, have also been investigated as protein kinase inhibitors. researchgate.net The α,β-unsaturated carbonyl system of the chalcone scaffold is a key feature for their biological activity. Modifications of the aromatic rings of chalcones with various substituents, including halogens and hydroxyl groups, can modulate their inhibitory potency and selectivity against different kinases. researchgate.net

Table 1: Tyrosine Kinase Inhibitory Activity of Related Compounds

| Compound Class | Key Structural Features for Activity | Mechanism of Inhibition |

|---|---|---|

| Flavonoids | Hydroxyl groups at C-5 and C-7; three hydroxyl groups on the phenyl ring. nih.gov | Competitive with respect to ATP. nih.gov |

| Chalcones | α,β-unsaturated carbonyl system; specific substitutions on aromatic rings. researchgate.net | Varies depending on the specific kinase and inhibitor. |

Methionine Aminopeptidase Inhibition (for related bromo-hydroxyacetophenones)

Methionine aminopeptidases (MetAPs) are metalloenzymes that are essential for protein maturation in both prokaryotic and eukaryotic cells, making them an attractive target for the development of novel antibacterial and anticancer agents. nih.govnih.gov These enzymes are responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. nih.gov

Cholinesterase Inhibition (for related compounds)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These are used in the treatment of Alzheimer's disease and other neurological disorders. Research has shown that derivatives of acetophenone (B1666503) and related structures, such as chalcones, possess cholinesterase inhibitory activity.

Studies on brominated 2-phenitidine derivatives have demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The introduction of bromine atoms into the aromatic ring can influence the inhibitory potency of these compounds. nih.govnih.gov Furthermore, various acetophenone derivatives with alkylamine side chains have been designed as dual-binding acetylcholinesterase inhibitors, capable of interacting with both the catalytic and peripheral sites of the enzyme. researchgate.net Some of these derivatives have shown inhibitory activity in the micromolar range. researchgate.net

Chalcones synthesized from substituted acetophenones have also been evaluated for their cholinesterase inhibitory potential. The substitution pattern on the aromatic rings of these chalcones plays a crucial role in their activity against AChE and BChE. researchgate.net